Cbz-2-amino-5-methylthiazole-4-carboxylicacid
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Description
Cbz-2-amino-5-methylthiazole-4-carboxylicacid is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
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Biological Activity
Cbz-2-amino-5-methylthiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive understanding of its effects.
Synthesis of Cbz-2-amino-5-methylthiazole-4-carboxylic acid
The synthesis of Cbz-2-amino-5-methylthiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate carboxylic acids and amines. The synthesis process is crucial for obtaining compounds with desired biological properties. For instance, studies have shown that derivatives of 2-amino-thiazoles can be synthesized effectively using combinatorial chemical approaches, leading to compounds with enhanced activity against various biological targets .
Antioxidant Activity
Research indicates that Cbz-2-amino-5-methylthiazole-4-carboxylic acid exhibits notable antioxidant properties. A series of derivatives were evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging tests. The IC50 values for these compounds ranged from 17.9 to 48.6 μg/mL, demonstrating significant radical scavenging potential . Notably, compounds with electron-donating substituents showed enhanced antioxidant activity.
Antitumor Activity
In studies focusing on antitumor properties, certain derivatives of thiazole compounds have been evaluated for their antiproliferative effects on cancer cell lines. For example, specific phenylamide derivatives based on the structure of dasatinib exhibited high antiproliferative potency against human leukemia cells, suggesting that modifications in the thiazole structure can lead to improved anticancer activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly affect the biological efficacy against various cancer types.
Anti-diabetic Effects
Recent investigations into the anti-diabetic potential of thiazole derivatives have shown promising results. For instance, a derivative known as NDTD demonstrated protective effects against hyperglycemia and insulin resistance in diabetic rat models. This compound not only improved glucose tolerance but also exhibited antioxidant and anti-inflammatory effects, supporting its potential as a therapeutic candidate for Type 2 diabetes mellitus (T2DM) .
The mechanisms underlying the biological activities of Cbz-2-amino-5-methylthiazole-4-carboxylic acid are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby preventing oxidative stress and cellular damage.
- Antitumor Mechanism : The inhibition of specific kinases involved in cell proliferation and survival pathways is a key mechanism by which thiazole derivatives exert their anticancer effects.
- Anti-diabetic Mechanism : The reduction in oxidative stress markers and improvement in lipid profiles suggest that thiazole derivatives may enhance insulin sensitivity and protect pancreatic β-cells from damage .
Case Studies
Several case studies highlight the effectiveness of Cbz-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of synthesized thiazole derivatives using multiple assays. Compounds 6a and 6e were identified as having superior scavenging abilities compared to standard antioxidants like ascorbic acid .
- Diabetes Model : In a streptozotocin-induced diabetic rat model, administration of NDTD led to significant improvements in metabolic parameters over four weeks, indicating its potential role in managing diabetes .
Properties
Molecular Formula |
C13H12N2O4S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-8-10(11(16)17)14-12(20-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18) |
InChI Key |
WLSRJAFVDNQIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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